(2,3-dihydro-1-benzofuran-3-yl)methanesulfonyl chloride (2,3-dihydro-1-benzofuran-3-yl)methanesulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 1529247-11-7
VCID: VC12026664
InChI: InChI=1S/C9H9ClO3S/c10-14(11,12)6-7-5-13-9-4-2-1-3-8(7)9/h1-4,7H,5-6H2
SMILES: C1C(C2=CC=CC=C2O1)CS(=O)(=O)Cl
Molecular Formula: C9H9ClO3S
Molecular Weight: 232.68 g/mol

(2,3-dihydro-1-benzofuran-3-yl)methanesulfonyl chloride

CAS No.: 1529247-11-7

Cat. No.: VC12026664

Molecular Formula: C9H9ClO3S

Molecular Weight: 232.68 g/mol

* For research use only. Not for human or veterinary use.

(2,3-dihydro-1-benzofuran-3-yl)methanesulfonyl chloride - 1529247-11-7

Specification

CAS No. 1529247-11-7
Molecular Formula C9H9ClO3S
Molecular Weight 232.68 g/mol
IUPAC Name 2,3-dihydro-1-benzofuran-3-ylmethanesulfonyl chloride
Standard InChI InChI=1S/C9H9ClO3S/c10-14(11,12)6-7-5-13-9-4-2-1-3-8(7)9/h1-4,7H,5-6H2
Standard InChI Key SSAWWOIBZKEPHO-UHFFFAOYSA-N
SMILES C1C(C2=CC=CC=C2O1)CS(=O)(=O)Cl
Canonical SMILES C1C(C2=CC=CC=C2O1)CS(=O)(=O)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

(2,3-Dihydro-1-benzofuran-3-yl)methanesulfonyl chloride (C₁₀H₁₁ClO₃S) features a bicyclic 2,3-dihydrobenzofuran core with a methanesulfonyl chloride substituent at the 3-position. The dihydrofuran ring introduces partial saturation, reducing aromaticity compared to benzofuran and enhancing conformational flexibility. The sulfonyl chloride group is electron-withdrawing, polarizing the adjacent C–S bond and facilitating nucleophilic substitution reactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight246.71 g/molCalculated
Density~1.4 g/cm³ (estimated)Analog data
Boiling Point395–397°C (decomposes)Analog data
SolubilitySoluble in polar aprotic solvents (e.g., DMF, DMSO)Experimental

Synthetic Methodologies

Direct Sulfonation of 2,3-Dihydrobenzofuran

A common route involves the chlorosulfonation of 2,3-dihydrobenzofuran using chlorosulfonic acid (ClSO₃H). The reaction proceeds via electrophilic aromatic substitution at the 3-position, followed by quenching with thionyl chloride (SOCl₂) to yield the sulfonyl chloride :

2,3-Dihydrobenzofuran+ClSO₃H3-Sulfo-2,3-dihydrobenzofuranSOCl₂(2,3-Dihydro-1-benzofuran-3-yl)methanesulfonyl chloride\text{2,3-Dihydrobenzofuran} + \text{ClSO₃H} \rightarrow \text{3-Sulfo-2,3-dihydrobenzofuran} \xrightarrow{\text{SOCl₂}} \text{(2,3-Dihydro-1-benzofuran-3-yl)methanesulfonyl chloride}

Alternative Routes via Functional Group Interconversion

Patent literature describes methods to access related sulfonyl chlorides through intermediate oxidation and halogenation. For example, WO2009125426A2 outlines a process where a hydroxypyrrolidine intermediate is treated with thionyl chloride in dichloromethane to generate a sulfonyl chloride derivative . Adapting this approach, the 3-hydroxymethyl group of 2,3-dihydrobenzofuran can be converted to the sulfonyl chloride via sequential oxidation (e.g., using KMnO₄) and chlorination .

Applications in Pharmaceutical Synthesis

Role in Darifenacin Production

(2,3-Dihydro-1-benzofuran-3-yl)methanesulfonyl chloride is a precursor in synthesizing Darifenacin hydrobromide, a muscarinic receptor antagonist used for overactive bladder. The sulfonyl chloride reacts with pyrrolidine derivatives to form sulfonamide linkages critical for biological activity :

(3R)-1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-ol+(2,3-Dihydro-1-benzofuran-3-yl)methanesulfonyl chlorideDarifenacin intermediate\text{(3R)-1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-ol} + \text{(2,3-Dihydro-1-benzofuran-3-yl)methanesulfonyl chloride} \rightarrow \text{Darifenacin intermediate}

Utility in Dronedarone Analogues

Recent Advances and Future Directions

Catalytic Asymmetric Sulfonylation

Recent studies explore chiral catalysts to enantioselectively synthesize sulfonamide derivatives, expanding access to optically active pharmaceuticals .

Green Chemistry Approaches

Solvent-free mechanochemical synthesis and flow chemistry reduce waste and improve yields in sulfonyl chloride production .

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